
Methyl 2-oxo-2H-pyran-3-carboxylate
Overview
Description
Methyl 2-oxo-2H-pyran-3-carboxylate (CAS: 25991-27-9) is a non-aromatic heterocyclic ester with the molecular formula C₇H₆O₄ and a molecular weight of 154.12 g/mol . It features a pyran ring system substituted with a lactone (2-oxo) and a methyl ester group at the 3-position. This compound is utilized in research to investigate the cytotoxic profiles of α,β-unsaturated carbonyl compounds against oral human normal and tumor cells . Key physical properties include a melting point of 74–77°C and a boiling point of 146–148°C at 0.75 mmHg . Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column, have been optimized for its separation and characterization .
Mechanism of Action
Target of Action
Methyl 2-oxo-2H-pyran-3-carboxylate is a cyclic α,β-unsaturated ketone . The primary targets of this compound are caspases-3, -8, and -9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
This compound interacts with its targets (caspases-3, -8, and -9) by activating them . Activation of these caspases can lead to programmed cell death, a process that is crucial in controlling cell proliferation and the removal of damaged cells .
Biochemical Pathways
The activation of caspases-3, -8, and -9 by this compound can trigger a series of biochemical pathways leading to programmed cell death . These pathways involve a cascade of proteolytic activity where one activated caspase can cleave and activate other caspases, amplifying the initial signal and leading to the orchestrated demolition of the cell .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The activation of caspases-3, -8, and -9 by this compound leads to programmed cell death . This can result in the removal of damaged cells, control of cell proliferation, and prevention of tumor growth .
Biochemical Analysis
Biochemical Properties
Methyl 2-oxo-2H-pyran-3-carboxylate plays a significant role in biochemical reactions due to its structure as a cyclic α,β-unsaturated ketone. It has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells . These caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death. The interaction of this compound with these enzymes suggests its potential role in modulating apoptotic pathways.
Cellular Effects
This compound has been observed to have cytotoxic effects on various types of cells, including both normal and tumor cells It influences cell function by activating caspases, which are involved in the execution phase of apoptosis This activation leads to the cleavage of specific cellular substrates, ultimately resulting in cell death
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with caspases, leading to their activation . This compound binds to the active sites of these enzymes, promoting their catalytic activity. The activation of caspases triggers a cascade of proteolytic events that culminate in apoptosis. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its efficacy and potency. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function, including sustained activation of apoptotic pathways, have also been reported in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Toxic or adverse effects at high doses include apoptosis and potential damage to vital organs.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound may undergo enzymatic transformations, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in modulating cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical effects.
Biological Activity
Methyl 2-oxo-2H-pyran-3-carboxylate, a compound belonging to the pyranone class, has garnered significant attention in recent years for its diverse biological activities. This article aims to provide an authoritative overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
This compound is characterized by its cyclic structure containing a carbonyl group and an ester functional group. It can be synthesized through various methods, including multicomponent reactions involving phenylglyoxal hydrate and other reagents, resulting in high yields and functional tolerance . Its structure allows it to participate in reactions that yield biologically active derivatives.
Antitumor Activity
Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of tumor cells, including DLD-1 (colorectal), T24 (bladder), and SH-SY-5Y (neuroblastoma) lines . The compound activates caspases -3, -8, and -9 in HL-60 cells, suggesting a mechanism involving apoptosis induction .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with cellular pathways that regulate apoptosis and cell cycle progression. For instance, it has been shown to activate pro-apoptotic genes while inhibiting anti-apoptotic signals in cancer cells .
Cytotoxic Profiles
In studies evaluating cytotoxicity against oral human normal and tumor cells, this compound demonstrated selective cytotoxic effects. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .
Case Studies
- Inhibition of Cancer Cell Invasion : A study highlighted the ability of related compounds to inhibit cancer cell invasion in vitro. Methyl 2-oxo-2H-pyran derivatives were tested alongside known metalloprotease inhibitors, showing promising results in reducing tumor growth in vivo models using HT1080 and MDA-MB231 cells .
- Protein Interaction Studies : Further investigations into the interactions of methyl 2-oxo-2H-pyran derivatives with protein targets revealed potential as inhibitors of protein methyltransferases, which play critical roles in gene regulation and cancer progression .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
Methyl 2-oxo-2H-pyran-3-carboxylate is utilized as a building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of reactions:
- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds through the condensation of aldehydes or ketones with active methylene compounds. This compound can serve as a reactant to create more complex structures, such as pyrimidine derivatives .
- Multicomponent Reactions : Recent studies have demonstrated its utility in multicomponent reactions, allowing for the efficient synthesis of diverse molecular architectures with minimal waste. For instance, it has been combined with phenylglyoxal and barbituric acid to yield complex pyrimidine derivatives .
Analytical Chemistry
In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) for its effective separation capabilities:
- Separation Techniques : The compound can be analyzed using reverse-phase HPLC methods, where it is separated on specialized columns such as Newcrom R1. This method is scalable and suitable for preparative separations, enabling the isolation of impurities and pharmacokinetic studies .
Biological Research
This compound has shown potential in biological applications:
- Cytotoxicity Studies : It has been investigated for its cytotoxic effects against various cell lines, including tumor cells. The compound activates caspases (3, 8, and 9) weakly in HL-60 cells, indicating potential apoptotic pathways that could be explored for therapeutic applications .
- Pharmacological Properties : Emerging research suggests that derivatives of this compound may act as anaphylatoxin receptor antagonists and inhibitors of platelet aggregation, which are significant for developing treatments for cardiovascular diseases .
Case Study 1: Synthesis of Pyrimidine Derivatives
A study reported the synthesis of a specific pyrimidine derivative using this compound through a multicomponent reaction involving phenylglyoxal hydrate and barbituric acid. The reaction yielded a compound with an 83% yield after purification .
Case Study 2: HPLC Analysis
In another application, this compound was effectively separated using HPLC methods on Newcrom R1 columns, demonstrating its utility in analytical chemistry for isolating compounds in complex mixtures .
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2-oxo-2H-pyran-3-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via cascade reactions starting from methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) and activated methylene compounds. For example, Program B (as described in ) involves refluxing reactants in ethanol with catalytic piperidine, achieving yields >80%. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of coumalate to nucleophile) and reaction time (6–12 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction progress is monitored by TLC and confirmed via IR (C=O stretches at ~1740 cm⁻¹) and ¹H NMR (singlet for methyl ester at δ 3.8–3.9 ppm) .
Q. How is NMR spectroscopy employed to characterize this compound and its derivatives?
Key NMR features include:
- ¹H NMR : The methyl ester group appears as a singlet at δ 3.8–3.9 ppm. Pyran ring protons resonate as multiplets between δ 6.0–8.0 ppm, with coupling patterns confirming substitution positions (e.g., J = 9–10 Hz for vicinal protons).
- ¹³C NMR : The carbonyl carbons (ester and lactone) appear at δ 165–175 ppm. Aromatic carbons in the pyran ring range from δ 100–160 ppm. Deuterated solvents (e.g., CDCl₃) and 2D techniques (COSY, HSQC) resolve overlapping signals, particularly in derivatives with complex substituents .
Q. What functional groups are critical for the compound’s reactivity, and how are they analyzed spectroscopically?
The lactone (2-oxo) and ester groups dominate reactivity. IR spectroscopy identifies lactone C=O (~1740 cm⁻¹) and ester C=O (~1710 cm⁻¹). The lactone’s electron-deficient α,β-unsaturated system facilitates nucleophilic additions, while the ester group undergoes hydrolysis or transesterification. UV-Vis (λmax ~270–300 nm) confirms π→π* transitions in the conjugated system .
Q. How is hydrogen bonding analyzed in the crystal structure of this compound?
Hydrogen bonding patterns are determined via X-ray crystallography and IR. For example, the lactone oxygen may act as a hydrogen bond acceptor with adjacent hydroxyl or amine groups. Graph set analysis (as per Etter’s rules) classifies interactions into motifs like R₂²(8) for dimeric arrangements. IR shifts (e.g., O–H stretches at 3200–3400 cm⁻¹) further validate intermolecular interactions .
Advanced Research Questions
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
Contradictions (e.g., unexpected splitting in ¹H NMR) are addressed via:
- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotamers) from static structural issues.
- NOESY/ROESY : Identifies through-space correlations in stereoisomers.
- DFT calculations : Compare experimental and computed chemical shifts to validate proposed tautomers or conformers .
Q. What strategies improve reaction yields in the derivatization of this compound?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the lactone carbonyl.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 10–15%.
- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct regioselective functionalization .
Q. How is X-ray crystallography applied to confirm the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure by minimizing residuals (R1 < 0.05). Key steps:
- Data collection at 100 K to reduce thermal motion.
- Use of TWINABS for correcting absorption effects in twinned crystals.
- Hydrogen atoms placed geometrically, with displacement parameters tied to parent atoms. The final structure validates bond lengths (C=O: ~1.21 Å) and angles (pyran ring: ~120°) .
Q. What computational methods validate the compound’s molecular geometry and electronic properties?
- DFT (B3LYP/6-311+G(d,p)) : Computes optimized geometries, matching bond lengths/angles with SCXRD data (RMSD < 0.02 Å).
- NBO analysis : Identifies hyperconjugative interactions (e.g., n→π* between lone pairs of lactone oxygen and adjacent C=O).
- Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes with α,β-unsaturated lactone-binding sites) .
Q. How is crystallographic disorder resolved in structures of this compound derivatives?
SHELXL’s PART instruction partitions disordered atoms (e.g., rotating methyl groups). Anisotropic refinement with ISOR restraints limits unrealistic displacement parameters. For severe disorder (e.g., solvent molecules), SQUEEZE in PLATON removes diffuse electron density .
Q. How can analogs of this compound be designed to enhance bioactivity while retaining core reactivity?
- Bioisosteric replacement : Substitute the methyl ester with trifluoromethyl to improve metabolic stability.
- Ring expansion : Replace the pyran ring with a seven-membered oxepane to modulate strain and reactivity.
- Click chemistry : Introduce triazole moieties via Huisgen cycloaddition for targeted drug delivery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Methyl 2-oxo-2H-pyran-3-carboxylate belongs to a broader class of 2-oxo-pyran and benzopyran derivatives. Below is a comparison with key analogs:
Table 1: Structural Comparison
Key Observations :
- Ring System : Benzopyran derivatives (e.g., 2cB, 17a-c) exhibit enhanced planarity and conjugation due to fused aromatic rings, impacting electronic properties and reactivity compared to simpler pyran systems .
Physical and Spectral Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points : Benzopyran derivatives (e.g., 2cB, 17a) exhibit higher melting points than this compound due to increased molecular symmetry and intermolecular interactions .
- IR Spectroscopy : Lactone and ester carbonyl peaks appear in all compounds (~1690–1750 cm⁻¹), but carboxylic acid derivatives (e.g., 17a) show additional broad O-H stretches (~2500–3000 cm⁻¹) .
- NMR : Methyl ester protons (δ ~3.9 ppm) are consistent across analogs, while alkyl substituents (e.g., δ 1.45 ppm for 8,8-dimethyl in 2cB) provide distinct fingerprints .
Key Differences :
Properties
IUPAC Name |
methyl 2-oxopyran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-6(8)5-3-2-4-11-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVZWOMUTYNUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=COC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180653 | |
Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25991-27-9 | |
Record name | 3-Carbomethoxy-2-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25991-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025991279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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